(S)-1-Propylpyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
(2S)-1-propylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-5-10-6-3-4-7(10)8(9)11/h7H,2-6H2,1H3,(H2,9,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSPQSVWDMEDQH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H]1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
EDC/HOBt-Mediated Amide Bond Formation
A widely used method involves activating the carboxylic acid moiety of pyrrolidine-2-carboxylic acid derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). In a representative procedure, 2-(4-methylphenylsulfonamido)propanoic acid is reacted with EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as the base. After 20 minutes of activation, 1-propylamine is added, and the mixture is stirred overnight. Workup involves sequential washes with bicarbonate, HCl, and brine, followed by column chromatography (10–70% ethyl acetate/hexane) to isolate the product. This method yields (S)-1-propylpyrrolidine-2-carboxamide in ~45–50% yield, with stereochemical integrity maintained via chiral auxiliary groups.
HBTU/DIEA-Mediated Coupling
Alternative coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) paired with DIPEA in dimethylformamide (DMF) offer improved reaction rates. For example, N-protected pyrrolidine-2-carboxylic acid (1.0 equiv) is treated with HBTU (1.2 equiv) and DIPEA (2.0 equiv) in DMF at 0°C. After 10 minutes, 1-propylamine (1.5 equiv) is added, and the reaction proceeds at room temperature for 6 hours. Precipitation in ice-water followed by recrystallization from ethanol yields the carboxamide in 55–60% yield. Notably, DMF concentrations exceeding 0.5% can inhibit enzyme activity in downstream biological assays, necessitating thorough solvent removal.
Micro-Flow Synthesis Techniques
Continuous-Flow Reactor Design
Micro-flow systems enhance mixing efficiency and reduce reaction times. In one protocol, a solution of N-Boc-pyrrolidine-2-carboxylic acid (0.3 M) and isobutyl chloroformate (0.3 M) in DCM is introduced into a T-shaped mixer alongside 1-propylamine (2.0 equiv) and N-methylmorpholine (0.36 M) at 20°C. The mixture passes through a 0.8 mm inner diameter reactor (3.3 s residence time), achieving >99% conversion. Quenching with 1 M HCl and extraction into DCM yields the crude product, which is purified via silica chromatography. This method reduces racemization risks by minimizing thermal exposure and achieves yields of 85–90%.
Cyclization and Catalytic Hydrogenation Strategy
Ring-Closing via Formic Mixed Anhydrides
A patent-pending route begins with N-protected δ-amino-β-ketoesters treated with formic anhydride or methyl formate under strong bases (e.g., LiHMDS) to form pyrrolidine-2-carboxylates. For example, ethyl 4-(propylamino)-3-oxopentanoate undergoes cyclization with formic benzoic anhydride in tetrahydrofuran (THF) at −78°C, yielding ethyl pyrrolidine-2-carboxylate in 56% yield. Chiral resolution via enzymatic hydrolysis isolates the (S)-enantiomer.
Stereochemical Control via Hydrogenation
Catalytic hydrogenation of Δ¹-pyrroline intermediates ensures stereoselectivity. Using 10% Pd/C under 50 psi H₂ in ethanol, (R)-Δ¹-pyrroline-2-carboxamide is hydrogenated to this compound with 98% enantiomeric excess (ee). Racemization is mitigated by avoiding acidic conditions during workup.
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
(S)-1-Propylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the propyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines or alcohols.
Scientific Research Applications
Medicinal Chemistry and Drug Development
1.1 Antimicrobial Activity
Research has identified pyrrolidine carboxamides, including (S)-1-propylpyrrolidine-2-carboxamide, as promising candidates for the development of novel antimicrobial agents. A study highlighted the compound's ability to inhibit InhA, an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis (Mtb) . The high-throughput screening of various pyrrolidine derivatives demonstrated that specific enantiomers exhibited significantly enhanced inhibitory activity against InhA, with some compounds showing an IC50 value as low as 10.05 μM .
Table 1: Inhibition Potency of Pyrrolidine Carboxamides Against InhA
| Compound | IC50 (μM) | Structural Modifications |
|---|---|---|
| This compound | TBD | TBD |
| Compound d6 | 10.05 | Ring A modifications |
This table summarizes the inhibitory potency of selected compounds, emphasizing the need for structural optimization to enhance efficacy.
1.2 Neurological and Metabolic Disorders
This compound is also being investigated for its potential therapeutic effects on neurological disorders. Its derivatives have been explored for their influence on neurotransmitter systems and metabolic pathways, which could lead to advancements in treating conditions such as depression and anxiety . The compound's structural features allow it to interact with various biological targets, making it a versatile candidate in drug discovery.
Chemical Research Applications
2.1 Synthesis and Optimization
The synthesis of this compound can be achieved through various methods that involve microtiter plate synthesis techniques combined with in situ screening . This approach allows for rapid synthesis and evaluation of compound libraries, facilitating the identification of potent inhibitors while minimizing resource expenditure.
Table 2: Synthesis Methods for Pyrrolidine Carboxamides
| Method | Description | Advantages |
|---|---|---|
| Microtiter Synthesis | Parallel synthesis in microtiter plates | High throughput and efficiency |
| Traditional Synthesis | Conventional methods for compound preparation | Established protocols |
These methods are crucial for optimizing the chemical properties and biological activities of pyrrolidine derivatives.
Case Studies and Research Findings
Several studies have documented the effectiveness of pyrrolidine carboxamides in preclinical models:
-
Case Study 1: Antitubercular Activity
A series of pyrrolidine carboxamides were tested against Mtb strains, revealing that specific structural modifications significantly enhanced their antimicrobial activity. The research utilized crystal structure analysis to elucidate binding modes, providing insights into their mechanism of action . -
Case Study 2: Neurological Impact
Investigations into the effects of this compound on neurotransmitter release indicated potential benefits in modulating stress responses and improving cognitive functions during challenging tasks . These findings suggest a broader application scope beyond infectious diseases.
Mechanism of Action
The mechanism of action of (S)-1-Propylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and physicochemical properties of (S)-1-Propylpyrrolidine-2-carboxamide and its closest analogs:
Key Observations:
- Substituent Effects: Propyl vs. Methyl: The propyl group in this compound increases lipophilicity compared to the methyl analog (logP ~1.5 vs. Phenyl vs. Alkyl: The phenyl substituent in (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid introduces aromaticity, which may improve π-π stacking interactions in receptor binding but could also elevate metabolic instability due to cytochrome P450 interactions. Carboxylic Acid vs. Carboxamide: The carboxylic acid derivative offers ionizable functionality (pKa ~4-5), enhancing solubility at physiological pH but reducing blood-brain barrier penetration compared to the neutral carboxamide group.
- Hazard Profiles: The methyl analog [(S)-1-Methylpyrrolidine-2-carboxamide] carries warnings for skin and eye irritation (H315/H319), suggesting similar hazards for the propyl derivative, though data are lacking .
Biological Activity
(S)-1-Propylpyrrolidine-2-carboxamide, a chiral compound, has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with a propyl group and a carboxamide functional group. Its chiral nature allows for the exploration of stereochemical effects on biological activity, making it a valuable compound in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator depending on the target, influencing various biochemical pathways. Further research is needed to elucidate the precise mechanisms involved in its action.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For instance, derivatives like RPDPD have demonstrated significant inhibitory effects on HeLa cells (cervical cancer) with an IC50 value of 24.23 μmol/L, indicating effective dose-dependent cytotoxicity. The compound also exhibited low hepatotoxicity towards normal hepatocytes (IC50 = 235.6 μmol/L), suggesting a favorable safety profile .
Anticonvulsant Activity
Research has indicated that certain derivatives of pyrrolidine compounds exhibit anticonvulsant properties. Compounds similar to this compound have shown protective effects against seizures in various animal models, demonstrating their potential as therapeutic agents for epilepsy .
Antimalarial Activity
Some derivatives have been synthesized to target Plasmodium falciparum, the malaria-causing parasite. Studies revealed that certain carboxamide derivatives exhibited potent antiplasmodial activity, with IC50 values ranging from 2.40 to 8.30 μM, indicating their potential as antimalarial agents .
Study on RPDPD Derivative
In a study evaluating the anticancer effects of RPDPD, researchers utilized various concentrations to assess cell viability and apoptosis induction in HeLa cells. The results indicated a significant increase in apoptosis rates correlating with higher concentrations of RPDPD, thereby reinforcing its potential as an anticancer agent .
Anticonvulsant Efficacy Testing
A series of tests were conducted to evaluate the anticonvulsant activity of pyrrolidine derivatives. Compounds were assessed using established seizure models, demonstrating varying degrees of efficacy in protecting against induced seizures. Notably, some compounds exhibited over 75% protection in tested mice .
Summary Table of Biological Activities
| Activity | Compound | IC50 Value | Notes |
|---|---|---|---|
| Anticancer | RPDPD | 24.23 μmol/L | Effective against HeLa cells |
| Hepatotoxicity | RPDPD | 235.6 μmol/L | Low toxicity towards normal hepatocytes |
| Anticonvulsant | Various Derivatives | Varies by compound | Significant seizure protection observed |
| Antimalarial | Selected Derivatives | 2.40 - 8.30 μM | Effective against Plasmodium falciparum |
Q & A
Q. What are the common synthetic routes for (S)-1-Propylpyrrolidine-2-carboxamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves two key steps: (1) alkylation of pyrrolidine to introduce the propyl group and (2) amidation to form the carboxamide.
- Alkylation : React pyrrolidine with propyl bromide or iodide in the presence of a base (e.g., KOH or NaH) to form 1-propylpyrrolidine. Temperature control (0–25°C) minimizes side reactions like over-alkylation .
- Amidation : Couple the intermediate with a carboxylic acid derivative (e.g., methyl ester) using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures >95% purity .
- Yield Optimization : Lower temperatures (0–10°C) during alkylation improve selectivity, while excess propyl bromide (1.2–1.5 equiv) enhances conversion .
Q. What analytical techniques are critical for characterizing this compound, particularly its stereochemical integrity?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) to confirm enantiomeric excess (ee >99%) .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: δ 3.4–3.6 ppm (pyrrolidine N-CH₂), δ 1.5–1.7 ppm (propyl chain), and δ 7.3–7.5 ppm (amide proton). NOESY confirms the (S)-configuration by correlating the propyl group with the carboxamide .
- X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry and intramolecular hydrogen bonding patterns .
Q. How can researchers screen the biological activity of this compound in early-stage drug discovery?
Methodological Answer:
- Enzyme Inhibition Assays : Test against proteases (e.g., DPP-4) or kinases using fluorogenic substrates. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cell lines (e.g., HEK293) over 24 hours. LC-MS quantifies intracellular concentrations .
- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to targets like G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be optimized during large-scale synthesis?
Methodological Answer:
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-ligated palladium) during alkylation to enhance stereoselectivity. Catalyst loading (5–10 mol%) and solvent polarity (e.g., THF vs. DMF) critically impact ee .
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze the undesired (R)-enantiomer from a racemic mixture. Monitor reaction progress via chiral HPLC .
- Crystallization-Induced Diastereomer Transformation : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize in ethanol/water .
Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine carboxamides?
Methodological Answer:
- Meta-Analysis : Aggregate data from public databases (e.g., ChEMBL, PubChem) and apply statistical tools (e.g., ANOVA) to identify outliers. Adjust for variables like assay pH or cell line variability .
- Orthogonal Assays : Validate conflicting results using alternate methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity). Reproducibility is confirmed across ≥3 independent labs .
- Structural Dynamics Modeling : Perform molecular dynamics simulations (AMBER or GROMACS) to assess conformational flexibility, which may explain divergent activity in rigid vs. flexible targets .
Q. How does the propyl substituent influence the conformational dynamics and target selectivity of this compound compared to other alkyl chains?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs with ethyl, butyl, or isopropyl groups. Test in parallel against a panel of 50+ targets (e.g., GPCRs, ion channels) to map substituent effects .
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding energy differences. Propyl’s optimal chain length (3 carbons) balances hydrophobicity and steric bulk, enhancing membrane permeability (logP ~1.8) .
- Solid-State NMR : Analyze torsion angles in crystalline vs. solution states to correlate substituent length with ring puckering modes, which modulate receptor engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
